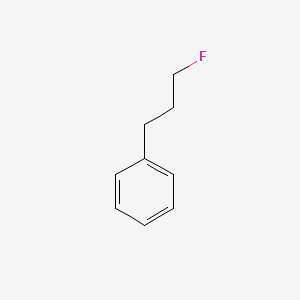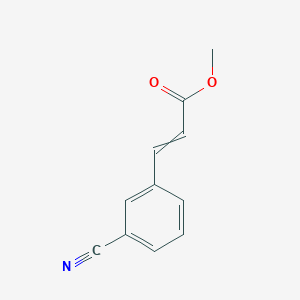
3-(3-Cyano-phenyl)-acrylic acid methyl ester
Vue d'ensemble
Description
3-(3-Cyano-phenyl)-acrylic acid methyl ester: is an organic compound with the molecular formula C11H9NO2. . This compound is characterized by the presence of a cyanophenyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between 3-cyanobenzaldehyde and methyl acrylate in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of methyl 3-(3-cyanophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be utilized in the development of bioactive molecules and as a building block for more complex structures .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development .
Industry: In the industrial sector, methyl 3-(3-cyanophenyl)prop-2-enoate is employed in the production of specialty chemicals and materials .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a methyl group instead of a cyano group on the phenyl ring.
Methyl 3-(3-fluorophenyl)prop-2-enoate: This compound features a fluorine atom on the phenyl ring.
Methyl 3-(3-hydroxyphenyl)prop-2-enoate: This compound contains a hydroxyl group on the phenyl ring.
Uniqueness: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific biological or chemical activities.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
methyl 3-(3-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3 |
Clé InChI |
BQJYULBYGRTLPZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
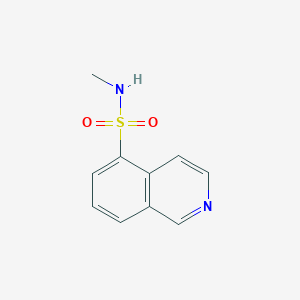
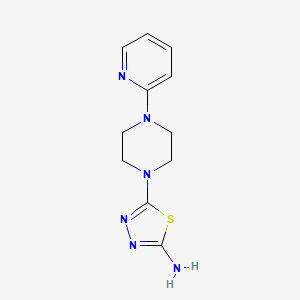
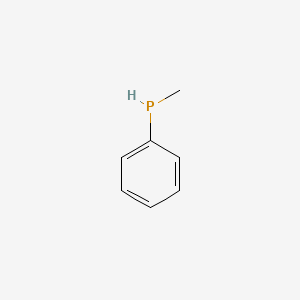
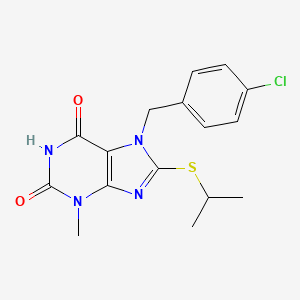
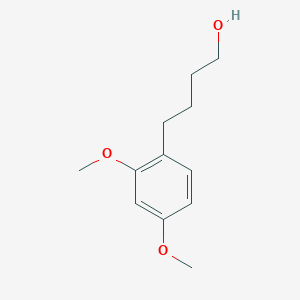
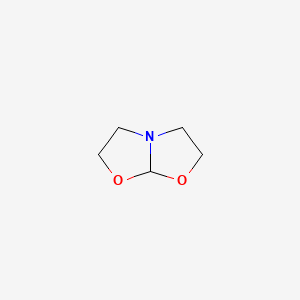
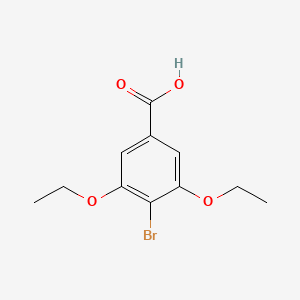
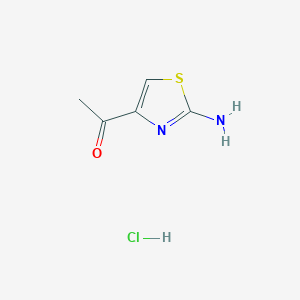
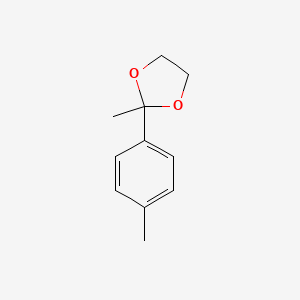
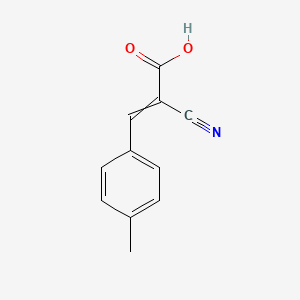
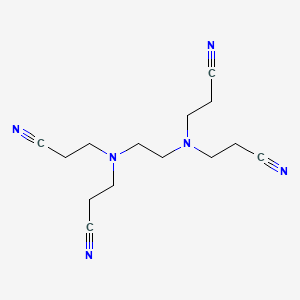
![6-Ethynyl-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8802522.png)
![4-[(2-Methylquinolin-4-yl)methoxy]benzoic acid](/img/structure/B8802535.png)
